molecular formula C9H20N2 B1587305 1-(2-Pentyl)piperazine CAS No. 82499-96-5

1-(2-Pentyl)piperazine

Cat. No.: B1587305
CAS No.: 82499-96-5
M. Wt: 156.27 g/mol
InChI Key: QTPGFCVQPIPHFA-UHFFFAOYSA-N
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Description

1-(2-Pentyl)piperazine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperazine, a heterocyclic amine that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pentyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-pentyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

1-(2-Pentyl)piperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides can introduce different functional groups onto the piperazine ring.

    Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

1-(2-Pentyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Pentyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to receptors such as gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission and leading to various physiological effects.

    Pathways Involved: By modulating GABAergic signaling, this compound can induce effects such as muscle relaxation and sedation.

Comparison with Similar Compounds

1-(2-Pentyl)piperazine can be compared with other piperazine derivatives:

    Similar Compounds: Examples include 1-(2-Butyl)piperazine, 1-(2-Propyl)piperazine, and 1-(2-Hexyl)piperazine.

    Uniqueness: The unique feature of this compound lies in its specific alkyl chain length, which can influence its physicochemical properties and biological activities.

Properties

IUPAC Name

1-pentan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-4-9(2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGFCVQPIPHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371846
Record name 1-(2-pentyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82499-96-5
Record name 1-(1-Methylbutyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82499-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-pentyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82499-96-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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